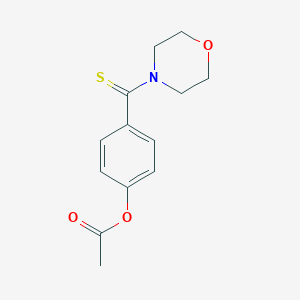![molecular formula C24H16Cl2O2S3 B401741 1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene CAS No. 70258-86-5](/img/structure/B401741.png)
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene is a sulfur-containing organic compound. It is characterized by the presence of chlorophenyl groups and sulfonyl linkages, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene typically involves the chlorination of phenol in polar solvents to yield the 4-chloro derivative . This compound can also be synthesized through the reaction of 4-chlorophenyl methyl sulfone with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes and subsequent reactions to introduce the sulfonyl groups. These methods are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted chlorophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of rigid and temperature-resistant polymers such as polysulfones.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene involves its interaction with molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, affecting their function and activity . The chlorophenyl groups may also play a role in modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl phenyl sulfone: This compound has similar structural features but lacks the additional sulfonyl linkages.
Bis(4-chlorophenyl) sulfone: Another similar compound used in the synthesis of polysulfones.
4,4’-Dichlorodiphenyl sulfone: Shares the chlorophenyl and sulfonyl groups but differs in the overall structure.
Uniqueness
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene is unique due to its multiple sulfonyl linkages and chlorophenyl groups, which provide distinct chemical and physical properties. These features make it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
70258-86-5 |
|---|---|
Molekularformel |
C24H16Cl2O2S3 |
Molekulargewicht |
503.5g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfanyl-4-[4-(4-chlorophenyl)sulfanylphenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O2S3/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChI-Schlüssel |
RFGOTNXEOWRRPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}-2-furamide](/img/structure/B401658.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![4-methyl-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B401661.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B401664.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B401666.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-({4-nitrobenzylidene}amino)phenyl]propanoate](/img/structure/B401668.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-methylbenzamide](/img/structure/B401677.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B401679.png)
![3-bromo-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B401681.png)

